molecular formula C6H10N4 B2999636 5-cyclopentyl-1H-1,2,3,4-tetrazole CAS No. 441024-85-7

5-cyclopentyl-1H-1,2,3,4-tetrazole

Cat. No.: B2999636
CAS No.: 441024-85-7
M. Wt: 138.174
InChI Key: ODXFXWYTQQRYSO-UHFFFAOYSA-N
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Description

5-cyclopentyl-1H-1,2,3,4-tetrazole is a heterocyclic compound with the molecular formula C6H10N4. It is a derivative of tetrazole, characterized by a cyclopentyl group attached to the tetrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopentyl-1H-1,2,3,4-tetrazole typically involves the cycloaddition reaction of cyclopentyl nitrile with sodium azide. This reaction is often catalyzed by zinc salts or other catalysts to improve yield and reaction efficiency . The reaction conditions usually involve heating the reactants in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process .

Mechanism of Action

Properties

IUPAC Name

5-cyclopentyl-2H-tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-2-4-5(3-1)6-7-9-10-8-6/h5H,1-4H2,(H,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXFXWYTQQRYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NNN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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